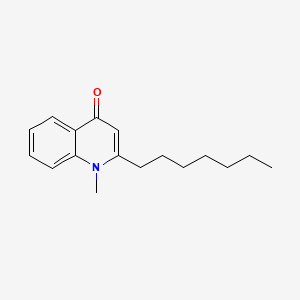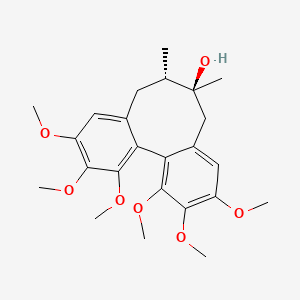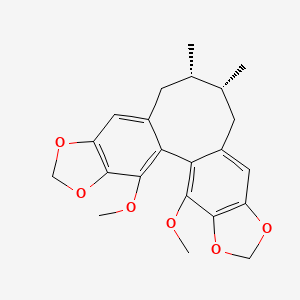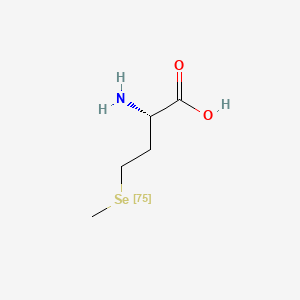
Selenomethionine Se 75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenomethionine Se-75 is a radiolabeled form of the amino acid selenomethionine, where selenium-75 is incorporated into the methionine molecule. Selenomethionine is a naturally occurring amino acid found in various foods, including nuts, whole grains, meat, eggs, and dairy. It is an important source of selenium, an essential trace element that plays a crucial role in various biological processes, including thyroid function, reproduction, and DNA production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through the reaction of methionine with selenium compounds. One common method involves the reaction of methionine with selenous acid (H₂SeO₃) under controlled conditions. The reaction typically takes place in an aqueous solution at a specific pH and temperature to ensure the incorporation of selenium into the methionine molecule.
Industrial Production Methods: Industrial production of selenomethionine often involves the use of selenium-enriched yeast. The yeast is grown in a selenium-rich medium, allowing it to incorporate selenium into its proteins, including selenomethionine. The selenomethionine is then extracted and purified from the yeast biomass .
Types of Reactions:
Oxidation: Selenomethionine can undergo oxidation to form selenomethionine oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: Selenomethionine can be reduced to form selenomethionine selenide. This reaction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Selenomethionine can undergo substitution reactions where the selenium atom is replaced by other atoms or groups. For example, selenomethionine can react with alkyl halides to form alkylselenium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peroxides, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and other reducing agents.
Substitution: Alkyl halides and other electrophilic reagents.
Major Products Formed:
Oxidation: Selenomethionine oxide.
Reduction: Selenomethionine selenide.
Substitution: Alkylselenium compounds
Wissenschaftliche Forschungsanwendungen
Selenomethionine Se-75 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled tracer in various chemical studies to track the incorporation and distribution of selenium in different compounds and reactions.
Biology: Employed in studies of selenium metabolism and its role in biological systems. It is used to investigate the incorporation of selenium into proteins and its effects on cellular processes.
Medicine: Utilized in diagnostic imaging and radiotherapy. Selenomethionine Se-75 is used in scintigraphy to visualize and diagnose thyroid disorders and other conditions.
Industry: Applied in the production of selenium-enriched supplements and functional foods.
Wirkmechanismus
Selenomethionine exerts its effects primarily through its role as a selenium donor. Once ingested, selenomethionine is metabolized to release selenium, which is then incorporated into selenoproteins. These selenoproteins play crucial roles in various biological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. Selenomethionine also acts as an antioxidant by depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant .
Vergleich Mit ähnlichen Verbindungen
Selenomethionine is often compared with other selenium-containing compounds, such as selenocysteine and inorganic selenium forms like selenite and selenate.
Selenocysteine: Another naturally occurring selenium-containing amino acid, selenocysteine is incorporated into selenoproteins through a unique ribosomal mechanism. Unlike selenomethionine, which can replace methionine in proteins, selenocysteine is specifically incorporated into selenoproteins at defined positions.
Selenite and Selenate: These are inorganic forms of selenium that are commonly used in supplements and animal feeds. They are less bioavailable compared to organic forms like selenomethionine and selenocysteine.
Uniqueness of Selenomethionine: Selenomethionine is unique due to its high bioavailability and ability to be incorporated into proteins in place of methionine. This allows it to serve as a long-term selenium storage form in the body, providing a steady supply of selenium for various biological processes .
Similar Compounds:
- Selenocysteine
- Selenite
- Selenate
- Methylseleninic acid
- Selenoesters .
Eigenschaften
CAS-Nummer |
1187-56-0 |
|---|---|
Molekularformel |
C5H11NO2Se |
Molekulargewicht |
192.07 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |
InChI-Schlüssel |
RJFAYQIBOAGBLC-ZEMBQCNESA-N |
Isomerische SMILES |
C[75Se]CC[C@@H](C(=O)O)N |
SMILES |
C[Se]CCC(C(=O)O)N |
Kanonische SMILES |
C[Se]CCC(C(=O)O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1187-56-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butanoic acid, 2-amino-4-(methylseleno)- Radioselenomethionine Se 75, Selenomethionine Selenomethionine Selenomethionine Hydrochloride, (S)-Isomer Selenomethionine Se 75 Selenomethionine, (+,-)-Isomer Selenomethionine, (R)-Isomer Selenomethionine, (S)-Isomer Sethotope |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




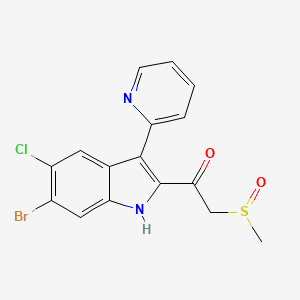
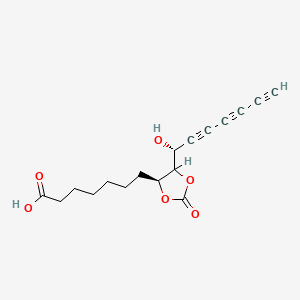
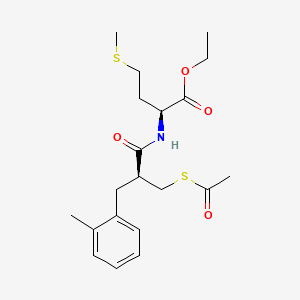
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

